1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. The compound also contains a 2-fluorophenyl group and a tetramethyl-1,3,2-dioxaborolane group. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine. Tetramethyl-1,3,2-dioxaborolane is a boronic ester, and boronic esters are important in organic chemistry, especially in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Scientific Research Applications
Synthesis and Characterization
The compound 1-(1-(2-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is part of research focusing on the synthesis, characterization, and applications of pyrazole derivatives. Studies involve synthesizing variants of the compound and analyzing their structures through spectroscopic methods and X-ray diffraction. For example, Liao et al. (2022) demonstrated the synthesis and characterization of a similar compound, confirming its structure using FT-IR, NMR spectroscopy, and X-ray diffraction, further supported by density functional theory (DFT) calculations (Liao et al., 2022).
Molecular Structure Insights
DFT studies are commonly employed to gain insights into the molecular structure of pyrazole derivatives. Yang et al. (2021) focused on the synthesis and crystal structure analysis of a related pyrazole compound, combining experimental techniques with DFT to explore its molecular structure and electronic properties. This approach helps in understanding the chemical behavior and potential applications of these compounds in various scientific fields (Yang et al., 2021).
Application in Material Science
The compound and its derivatives are explored for applications in material science, particularly in the synthesis of polymers and organic electronics. The introduction of the dioxaborolane moiety can influence the electronic properties of the resulting materials, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. Research by Welterlich et al. (2012) on polymers containing related structural units highlights the potential of such compounds in developing new materials with desirable electronic and optical properties (Welterlich et al., 2012).
Antimicrobial and Anticancer Potential
Some studies have explored the biological activities of pyrazole derivatives, including their antimicrobial and anticancer properties. Though direct references to the specific compound of interest are limited, the broader research context suggests potential therapeutic applications of such molecules. Rai et al. (2009) synthesized oxadiazole derivatives with a pyrazole moiety, demonstrating significant antibacterial activity, which indicates the potential of structurally similar compounds in medicinal chemistry (Rai et al., 2009).
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O2/c1-12(14-8-6-7-9-15(14)19)21-11-13(10-20-21)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHRXQXEARAWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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